1-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide
CAS No.:
Cat. No.: VC8710131
Molecular Formula: C20H24N2O5S
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H24N2O5S |
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Molecular Weight | 404.5 g/mol |
IUPAC Name | 1-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide |
Standard InChI | InChI=1S/C20H24N2O5S/c1-26-16-8-9-19(27-2)18(14-16)21-20(23)15-10-12-22(13-11-15)28(24,25)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3,(H,21,23) |
Standard InChI Key | KSOOBPUKJJUJNI-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES | COC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
1-(Benzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide features a piperidine core substituted at the 1-position with a benzenesulfonyl group and at the 4-position with a carboxamide linkage to a 2,5-dimethoxyphenyl moiety. The integration of sulfonamide and carboxamide functional groups is a hallmark of bioactive molecules targeting enzymatic pathways, particularly those involving hydrolytic or proteolytic activity .
Key Structural Features:
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Piperidine Ring: A six-membered saturated nitrogen heterocycle contributing to conformational rigidity and bioavailability.
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Benzenesulfonyl Group: Enhances binding affinity to hydrophobic enzyme pockets through aromatic stacking interactions.
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2,5-Dimethoxyphenyl Carboxamide: Methoxy substituents at the 2- and 5-positions likely influence electronic distribution and metabolic stability.
Physicochemical Properties
While experimental data for this exact compound are unavailable, analogs such as 1-(2,5-dimethoxy-benzenesulfonyl)-piperidine-4-carboxylic acid (2,5-dimethyl-phenyl)-amide (PubChem CID 1091421) exhibit a molecular weight of 432.5 g/mol and a topological polar surface area of 93.3 Ų, suggesting moderate solubility and blood-brain barrier permeability . A comparative analysis of related derivatives is summarized below:
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of benzenesulfonyl-piperidine-carboxamides typically involves sequential functionalization of the piperidine ring. A representative route for analogs includes:
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Sulfonylation: Reaction of piperidine-4-carboxylic acid with benzenesulfonyl chloride under basic conditions to install the sulfonyl group.
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Carboxamide Formation: Coupling the sulfonylated piperidine with 2,5-dimethoxyaniline using carbodiimide-based reagents (e.g., EDC/HOBt) .
Critical Considerations:
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Methoxy groups on the phenyl ring may necessitate protective strategies during synthesis to prevent demethylation.
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Chirality at the piperidine 4-position could lead to diastereomeric mixtures, requiring chromatographic resolution for enantiopure products.
Structural Analogues and Activity Trends
Patent EP2937341A1 discloses piperazine-1-carboxamide derivatives as fatty acid amide hydrolase (FAAH) inhibitors, highlighting the importance of the carboxamide group in modulating enzyme activity . For example, 4-(1,3-benzodioxol-5-ylmethyl)-N-pyridin-2-ylpiperazine-1-carboxamide (CAS 1446144-64-2) demonstrates nanomolar FAAH inhibition (IC₅₀ = 12 nM), correlating with anxiolytic effects in murine models . While the target compound lacks a piperazine core, its piperidine scaffold and carboxamide moiety suggest potential FAAH affinity, albeit with reduced potency compared to piperazine-based inhibitors.
Research Gaps and Future Directions
Despite promising structural features, empirical data on 1-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide remain sparse. Critical research priorities include:
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In Vitro Profiling: FAAH, HDAC, and 5-HT receptor binding assays to elucidate primary targets.
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In Vivo Efficacy: Testing in pain and anxiety models with pharmacokinetic-pharmacodynamic modeling.
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Metabolite Identification: LC-MS studies to characterize major metabolites and assess safety.
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